5-Phenyl-oxazole-4-carboxylic acid amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

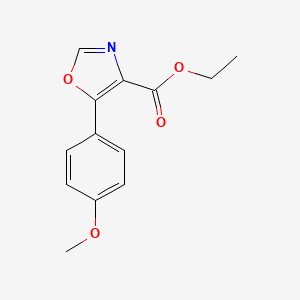

5-Phenyl-oxazole-4-carboxylic acid amide is a chemical compound that belongs to the class of oxazoles . Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in their structure .

Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles, can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis

The molecular structure of 5-Phenyl-oxazole-4-carboxylic acid amide consists of a five-membered oxazole ring attached to a phenyl group and a carboxylic acid amide group . The oxazole ring contains one nitrogen and one oxygen atom .Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Phenyl-oxazole-4-carboxylic acid amide: derivatives have been studied for their potential as antimicrobial agents. The oxazole ring is known to be a core structure in many compounds with significant antimicrobial properties . Researchers have synthesized various oxazole derivatives and screened them for activity against common pathogens like E. coli and Xanthomonas citri, comparing their efficacy to standard drugs like streptomycin .

Anticancer Properties

Oxazole derivatives, including those with a phenyl group at the 5-position, have been explored for their anticancer activities. These compounds can interact with biological targets that are relevant in cancer progression, such as enzymes or receptors involved in cell division and apoptosis .

Anti-inflammatory Uses

The anti-inflammatory potential of oxazole compounds is another area of interest. By modulating inflammatory pathways, these derivatives can contribute to the treatment of chronic inflammatory diseases. The specific substitution pattern on the oxazole ring, such as the phenyl group, plays a crucial role in determining the compound’s effectiveness .

Antidiabetic Effects

Oxazole derivatives are also being investigated for their antidiabetic effects. They may act as agonists for receptors that regulate glucose metabolism, offering a new avenue for diabetes management. The presence of the phenyl group could enhance the binding affinity to these receptors .

Antiobesity Applications

The structural motif of oxazole is found in compounds that have shown promise in antiobesity research. These molecules can target pathways involved in fat metabolism and storage, potentially leading to new treatments for obesity .

Antioxidant Potential

Oxazole derivatives, including 5-Phenyl-oxazole-4-carboxylic acid amide , are known for their antioxidant properties. They can neutralize free radicals and oxidative stress, which are implicated in various degenerative diseases and aging processes .

Safety and Hazards

Direcciones Futuras

The future directions in the research of 5-Phenyl-oxazole-4-carboxylic acid amide and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in the field of pharmaceuticals, industrial chemistry, natural product chemistry, and polymers .

Mecanismo De Acción

Mode of Action

Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific interactions of 5-Phenyl-oxazole-4-carboxylic acid amide with its targets would depend on the specific structure and functional groups of the compound.

Biochemical Pathways

Oxazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The specific effects of 5-Phenyl-oxazole-4-carboxylic acid amide would depend on its specific interactions with its targets.

Propiedades

IUPAC Name |

5-phenyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXONVEYCDHPQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,3-oxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)

![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)

![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)

![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)